molecular formula C18H22Cl2N4O4S B4535498 2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE

2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE

Cat. No.: B4535498
M. Wt: 461.4 g/mol
InChI Key: KEFXNFPRANFVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the pyrazole and morpholinosulfonyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the modification of the benzamide core and its substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Detailed studies on its binding affinity and specificity help elucidate the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.

Properties

IUPAC Name

2,4-dichloro-N-[3-(5-methylpyrazol-1-yl)propyl]-5-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N4O4S/c1-13-3-5-22-24(13)6-2-4-21-18(25)14-11-17(16(20)12-15(14)19)29(26,27)23-7-9-28-10-8-23/h3,5,11-12H,2,4,6-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFXNFPRANFVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCCNC(=O)C2=CC(=C(C=C2Cl)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-N-[3-(5-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-(MORPHOLINOSULFONYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.